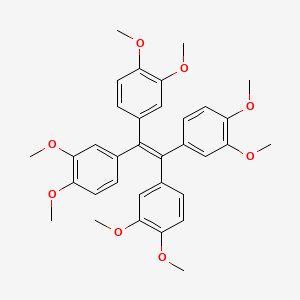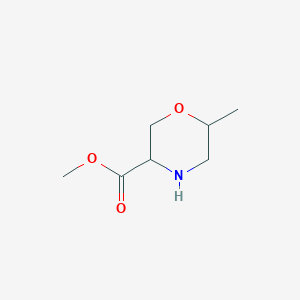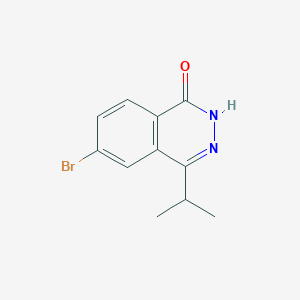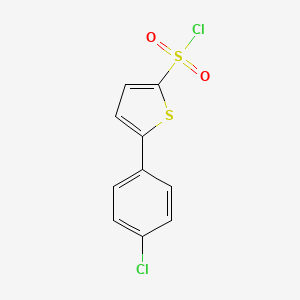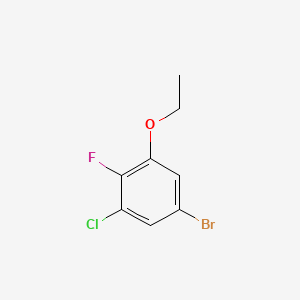
5-Bromo-1-chloro-3-ethoxy-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-chloro-3-ethoxy-2-fluorobenzene: is an organic compound with the molecular formula C8H7BrClFO . It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, ethoxy, and fluorine groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-chloro-3-ethoxy-2-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-3-ethoxy-2-fluorobenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-1-chloro-3-ethoxy-2-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: Further substitution reactions can occur on the benzene ring, facilitated by the existing substituents.
Oxidation and Reduction: The ethoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid, nitric acid, or halogens in the presence of catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of multi-substituted benzene compounds.
Oxidation and Reduction: Formation of aldehydes, acids, or alcohols depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-1-chloro-3-ethoxy-2-fluorobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the design and synthesis of new drug candidates targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of specialty chemicals, dyes, and polymers. Its unique substituents make it valuable in the development of materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-chloro-3-ethoxy-2-fluorobenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the compound acts as an electron-rich aromatic system that reacts with electrophiles to form substituted products. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences the reactivity and orientation of the substitution reactions.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene
- 5-Bromo-1,3-dichloro-2-fluorobenzene
- 1-Bromo-2-chloro-3-fluorobenzene
Uniqueness: 5-Bromo-1-chloro-3-ethoxy-2-fluorobenzene is unique due to the specific arrangement of its substituents. The combination of bromine, chlorine, ethoxy, and fluorine groups imparts distinct chemical properties, making it valuable for targeted synthetic applications and research.
Eigenschaften
Molekularformel |
C8H7BrClFO |
|---|---|
Molekulargewicht |
253.49 g/mol |
IUPAC-Name |
5-bromo-1-chloro-3-ethoxy-2-fluorobenzene |
InChI |
InChI=1S/C8H7BrClFO/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2H2,1H3 |
InChI-Schlüssel |
QUNMMWWDCVSEEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)Br)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


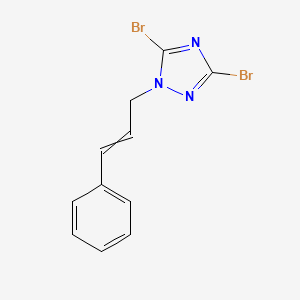
![(2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14775043.png)


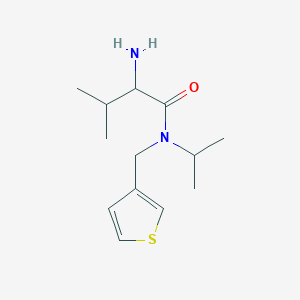

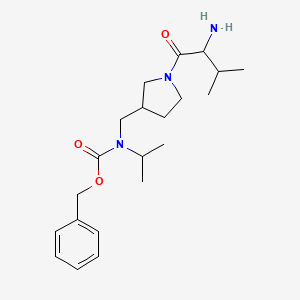
![(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14775082.png)

